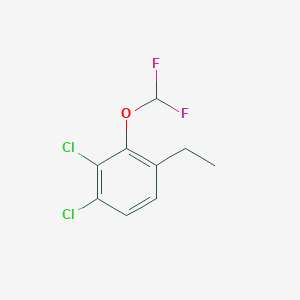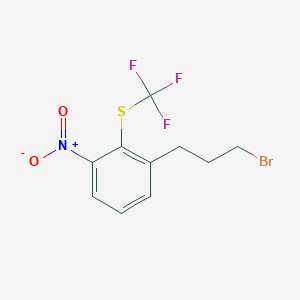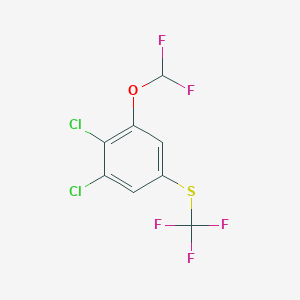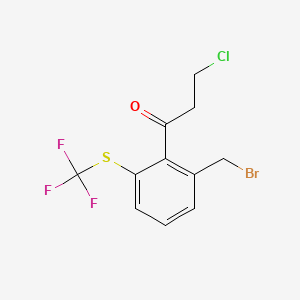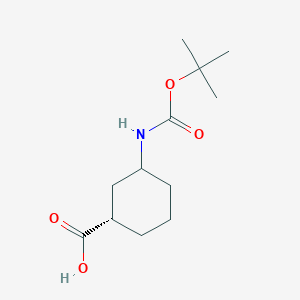
(1S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis due to its stability and ease of removal under acidic conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid typically involves the protection of the amino group of cyclohexane-1-carboxylic acid with a tert-butoxycarbonyl group. This can be achieved using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
(1S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.
Coupling Reactions: It can be used in peptide synthesis where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling: Common coupling reagents include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
Deprotection: The major product is the free amino acid, cyclohexane-1-carboxylic acid.
Coupling: The major products are peptides formed by the reaction of the amino group with carboxyl groups of other amino acids.
科学的研究の応用
(1S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active peptides.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed under acidic conditions to yield the free amino acid, which can then participate in further reactions.
類似化合物との比較
Similar Compounds
- (1S)-3-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylic acid
- (1S)-3-((tert-butoxycarbonyl)amino)cycloheptane-1-carboxylic acid
Uniqueness
(1S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid is unique due to its specific ring size and the presence of the Boc protecting group. The cyclohexane ring provides a distinct steric environment that can influence the reactivity and properties of the compound. Additionally, the Boc group offers stability and ease of removal, making it a valuable tool in peptide synthesis.
特性
分子式 |
C12H21NO4 |
|---|---|
分子量 |
243.30 g/mol |
IUPAC名 |
(1S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9?/m0/s1 |
InChIキー |
JSGHMGKJNZTKGF-IENPIDJESA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC1CCC[C@@H](C1)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


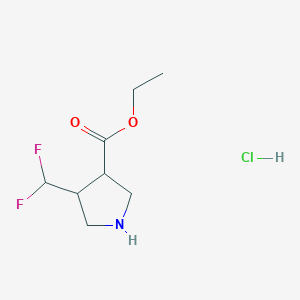
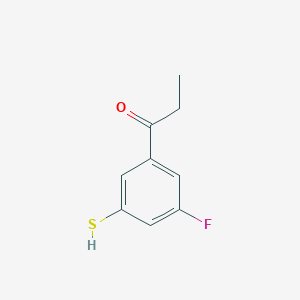
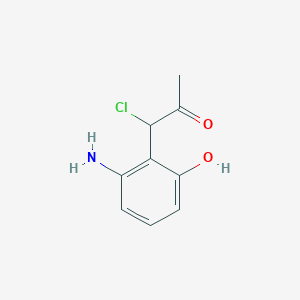
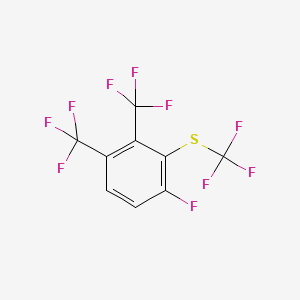
![(4R,6S)-4-(2-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14051544.png)
![tert-Butyl (R)-3-(7-((1-acetylpiperidin-4-yl)oxy)-2-amino-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B14051548.png)
![1,2-Pyrrolidinedicarboxamide,N2-[(4-chlorophenyl)methyl]-N2-methyl-N1-[4-(trifluoromethyl)phenyl]-,(2R)-](/img/structure/B14051550.png)

